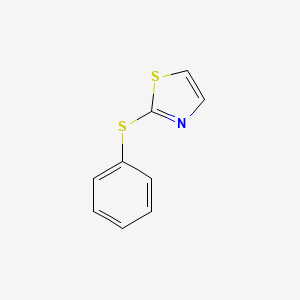

Thiazole, 2-(phenylthio)-

Description

Contextualization of Thiazole (B1198619) Derivatives in Scientific Inquiry

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. vulcanchem.coma2bchem.com This ring system is aromatic, owing to the delocalization of six π-electrons, which imparts significant stability. chemicalbook.com The thiazole nucleus is a vital structural component found in numerous natural and synthetic molecules, including the essential vitamin B1 (thiamine) and more than 18 FDA-approved drugs. hoffmanchemicals.comrsc.org

The versatility of the thiazole ring has made it a privileged scaffold in medicinal chemistry and drug discovery. chemicalbook.comresearchgate.net Thiazole derivatives are known to exhibit a vast array of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, antiviral, antitumor, and antidiabetic properties. vulcanchem.comresearchgate.netlookchem.comontosight.ai This broad spectrum of biological activity has driven extensive research into synthesizing novel thiazole derivatives to act as potential therapeutic agents for a wide range of diseases. vulcanchem.com Beyond medicine, the unique electronic characteristics of the thiazole ring have also led to its investigation in the development of advanced materials for applications in organic electronics and photovoltaics. evitachem.com

Significance of the 2-(phenylthio) Moiety in Thiazole Chemistry

The structural makeup of thiazole derivatives is pivotal to their function, with substitutions at the 2, 4, and 5 positions being the primary focus of chemical modification. vulcanchem.coma2bchem.com The C-2 position of the thiazole ring is particularly reactive and serves as a common site for nucleophilic substitution, making it a key handle for introducing diverse functional groups. nih.gov

The introduction of a phenylthio group (-S-Ph) at this position to form Thiazole, 2-(phenylthio)- imparts several important characteristics.

Synthetic Versatility : The sulfur atom in the phenylthio moiety is susceptible to oxidation, allowing for its conversion into sulfoxides or sulfones. This transformation alters the electronic properties of the molecule, providing a straightforward pathway to a new class of derivatives with potentially different biological activities.

Building Block in Synthesis : The compound serves as a valuable chemical intermediate, acting as a foundational building block for the synthesis of more structurally complex molecules.

Overview of Research Trajectories Pertaining to Thiazole, 2-(phenylthio)-

Research involving the Thiazole, 2-(phenylthio)- core is multifaceted, branching into several key areas of development. The compound itself and its immediate derivatives are rarely the final product but rather serve as crucial starting points or structural motifs in the design of functional molecules.

Medicinal and Pharmaceutical Chemistry: A primary research trajectory is the use of the 2-(phenylthio)thiazole scaffold to develop new therapeutic agents. Scientists synthesize complex molecules built upon this core to target specific biological pathways. For instance, derivatives are being actively investigated for their potential as anticancer agents by acting as inhibitors for enzymes crucial to tumor growth, such as EGFR and VEGFR-2. Other elaborate structures incorporating this moiety are screened for a range of biological effects, including antimicrobial, anti-inflammatory, and analgesic properties. evitachem.com

Agrochemicals: The 2-(phenylthio)thiazole structure also appears in the field of agricultural science. A notable example is its presence in Deschloro-2-phenylthio-thiamethoxam, which is a known impurity and derivative of the neonicotinoid insecticide, thiamethoxam. The investigation of such compounds is crucial for understanding the environmental fate and metabolic pathways of commercial pesticides and for the development of new agrochemicals. evitachem.com

Synthetic Methodology: In the realm of synthetic organic chemistry, Thiazole, 2-(phenylthio)- is used as an intermediate to explore and develop new chemical reactions. A significant application is its use in creating more elaborate molecules through cross-coupling reactions. For example, the synthesis of 2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole demonstrates its utility. vulcanchem.com This boronate ester derivative is primed for Suzuki coupling, a powerful reaction that allows chemists to efficiently form new carbon-carbon bonds, thereby constructing highly complex molecular architectures from the simpler thiazole scaffold.

Structure

3D Structure

Properties

CAS No. |

33342-67-5 |

|---|---|

Molecular Formula |

C9H7NS2 |

Molecular Weight |

193.3 g/mol |

IUPAC Name |

2-phenylsulfanyl-1,3-thiazole |

InChI |

InChI=1S/C9H7NS2/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H |

InChI Key |

WJUZBIMIEZOALU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=CS2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Thiazole, 2 Phenylthio

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is generally deactivated towards electrophilic attack compared to other five-membered heterocycles like thiophene, a consequence of the electron-withdrawing nature of the nitrogen atom. actachemscand.org However, the presence of an electron-donating group at the C2 position can facilitate electrophilic substitution, directing the incoming electrophile to the electron-rich C5 position. pharmaguideline.com The 2-(phenylthio)- group serves as such an activating group.

Research on analogous compounds, such as 2-phenylthiazole (B155284), provides insight into this reactivity. For instance, the chlorination of 2-phenylthiazole using sulfuryl chloride proceeds sequentially, first at the 5-position and subsequently at the 4-position. actachemscand.org Similarly, bromination of 2-phenylthiazole with bromine in a chloroform (B151607) solvent yields the 5-bromo-2-phenylthiazole (B1282849) derivative with high efficiency. actachemscand.org These findings strongly suggest that Thiazole, 2-(phenylthio)- will undergo electrophilic halogenation preferentially at the C5 position, driven by the directing effect of the phenylthio group.

Table 1: Predicted Electrophilic Halogenation of Thiazole, 2-(phenylthio)-

| Reaction | Reagent | Predicted Major Product | Reference Reaction |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | 5-Bromo-2-(phenylthio)thiazole | Bromination of 2-phenylthiazole actachemscand.org |

| Chlorination | SO₂Cl₂ | 5-Chloro-2-(phenylthio)thiazole | Chlorination of 2-phenylthiazole actachemscand.org |

Nucleophilic Additions and Substitutions Involving the Phenylthio Group

The C2 position of the thiazole ring is inherently electron-deficient and thus represents the primary site for nucleophilic attack. pharmaguideline.comias.ac.in In Thiazole, 2-(phenylthio)-, the phenylthio group is attached to this electrophilic carbon. While not as reactive as a halogen, the phenylthio moiety can function as a leaving group under certain conditions, particularly after activation of the sulfur atom.

Studies on related benzothiazole (B30560) sulfones and sulfoxides have demonstrated their reactivity towards nucleophiles. nsf.gov These oxidized species react with thiols, resulting in the displacement of the sulfinyl or sulfonyl groups. This indicates that if Thiazole, 2-(phenylthio)- is first oxidized to its corresponding sulfoxide (B87167) or sulfone (see Section 3.4), its susceptibility to nucleophilic substitution at the C2 position would be significantly enhanced. The phenylsulfinyl (-SOPh) or phenylsulfonyl (-SO₂Ph) groups are excellent leaving groups, facilitating the introduction of a wide range of nucleophiles at the C2 position.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Thiazole derivatives are versatile substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been widely applied to functionalize thiazole rings. nih.gov

While specific cross-coupling studies on Thiazole, 2-(phenylthio)- are not extensively documented, the reactivity of the core structure allows for predictable transformations. Methodologies have been developed for the palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with other heterocycles, such as thiophenes and thiazoles. rsc.org This suggests potential for direct C-H functionalization on either the thiazole or the phenyl ring of Thiazole, 2-(phenylthio)-. Furthermore, palladium-catalyzed N-arylation of 2-aminothiazoles demonstrates the utility of palladium catalysts in forming bonds at the C2 position, which could be adapted for reactions involving the C-S bond of Thiazole, 2-(phenylthio)-. nih.gov Such transformations could potentially cleave the C-S bond to form new linkages, using the phenylthio moiety as a synthetic handle.

Thermal and Photochemical Reactivity Profiles

The thermal stability of thiazole derivatives can vary. Some substituted 2-aminothiazoles have been observed to undergo decomposition at room temperature over time, particularly in solution. nih.gov While Thiazole, 2-(phenylthio)- is expected to be more stable, high temperatures could lead to decomposition or rearrangement.

The photochemical reactivity of thiazoles and related sulfur-containing heterocycles is a field of active research. Irradiation of phenyl-substituted thiazoles can lead to selective and predictable structural permutations, proceeding through high-energy intermediates. rwth-aachen.de A study on the photochemical rearrangement of fused 1λ⁴,2-thiazines demonstrated that attached methylthio and phenylthio groups can migrate with surprising rapidity. rsc.org This suggests that upon UV irradiation, Thiazole, 2-(phenylthio)- could undergo isomerization, potentially leading to the migration of the phenylthio group from the C2 to the C4 or C5 position of the thiazole ring. Such photochemical rearrangements offer a pathway to isomers that may be difficult to access through conventional synthesis.

Reaction Mechanism Elucidation Studies

The mechanisms of the reactions involving Thiazole, 2-(phenylthio)- are rooted in the fundamental principles of heterocyclic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (an arenium ion or σ-complex) at the C5 position. The electron-donating phenylthio group at C2 stabilizes this intermediate, lowering the activation energy for the substitution at C5 compared to C4. wikipedia.org

Nucleophilic Substitution: For the oxidized derivatives (sulfoxide and sulfone), the reaction mechanism involves nucleophilic attack at the electron-deficient C2 carbon. The highly stable phenylsulfinate or phenylsulfonate anions are excellent leaving groups, driving the reaction to completion. Studies on benzothiazole sulfones reacting with thiols confirm the formation of sulfinic acid intermediates following the displacement. nsf.gov

Photochemical Rearrangement: The proposed mechanisms for photochemical permutations of thiazoles involve the formation of high-energy valence bond tautomers, such as Dewar-type intermediates. rwth-aachen.de For rearrangements involving thioether groups, the mechanism may involve the formation of radical intermediates or concerted pericyclic reactions, such as pharmaguideline.comias.ac.in sigmatropic shifts of the phenylthio group around the ring system, following initial photoexcitation. rsc.org

Spectroscopic and Advanced Structural Elucidation of Thiazole, 2 Phenylthio and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including "Thiazole, 2-(phenylthio)-". By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms within the molecule. For "Thiazole, 2-(phenylthio)-", the spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the phenyl ring. The protons on the thiazole ring, typically found at positions 4 and 5, would appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms in the ring. The five protons of the phenyl group would typically appear in the aromatic region of the spectrum, with their chemical shifts and multiplicity depending on the electronic effects of the sulfur atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. In "Thiazole, 2-(phenylthio)-", distinct signals are expected for the three carbons of the thiazole ring and the six carbons of the phenyl ring. The C2 carbon of the thiazole ring, directly attached to the sulfur of the phenylthio group, is expected to have a characteristic chemical shift. The chemical shifts of the phenyl carbons would also be influenced by the thioether linkage.

Table 1: Representative ¹H and ¹³C NMR Data for Thiazole Analogs

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 2-(Phenylthio)benzo[d]thiazole rsc.org | ¹H | 7.13-7.76 (m, aromatic H) |

| ¹³C | 120.9, 122.0, 124.4, 126.2, 129.9, 130.0, 130.6, 135.4, 135.5, 154.0, 169.8 | |

| 4-Methylthiazol-2-amine rsc.org | ¹H | 2.17 (s, 3H, CH₃), 7.17 (br, 2H, NH₂), 7.55 (s, 1H, thiazole-H) |

| ¹³C | 15.7, 111.1, 153.4, 169.2 |

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For "Thiazole, 2-(phenylthio)-" (molecular formula C₉H₇NS₂), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 193.01 g/mol . High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass to several decimal places. rsc.org

The fragmentation of "Thiazole, 2-(phenylthio)-" under EI conditions is anticipated to proceed through several key pathways. A primary fragmentation event would likely be the cleavage of the C-S bond between the thiazole ring and the phenylthio group. This could lead to the formation of a phenylthio radical and a thiazolyl cation, or a phenyl radical and a 2-thiothiazolyl cation. Subsequent fragmentation of the thiazole ring itself is also a common pathway in the mass spectra of thiazole derivatives. researchgate.net The fragmentation of the molecular ion can also involve the loss of small neutral molecules. sapub.org

Table 2: Expected Key Ions in the Mass Spectrum of Thiazole, 2-(phenylthio)-

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₉H₇NS₂⁺ | 193 |

| [M - C₆H₅]⁺ | C₃H₂NS₂⁺ | 116 |

| [C₆H₅S]⁺ | C₆H₅S⁺ | 109 |

| [C₅H₅]⁺ | C₅H₅⁺ | 65 |

| [C₃H₃N]⁺ | C₃H₃N⁺ | 53 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), offering a fingerprint of the functional groups present.

The IR spectrum of "Thiazole, 2-(phenylthio)-" would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations from both the phenyl and thiazole rings are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibrations typically give rise to weaker bands in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman spectroscopy can be particularly useful for observing the symmetric vibrations and the C-S bonds, which may be weak in the IR spectrum. The analysis of these vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed bands to specific molecular motions. nih.gov

Electronic Absorption and Emission Spectroscopy Studies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides information about the electronic transitions within a molecule. These properties are dictated by the arrangement of π-electrons in the aromatic systems.

UV-Visible Absorption Spectroscopy: "Thiazole, 2-(phenylthio)-" is expected to exhibit absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions. nist.govniscpr.res.in The thiazole ring itself has characteristic absorptions, and the presence of the conjugated phenylthio group is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted thiazole. nist.gov Solvatochromic studies, where the absorption spectrum is measured in solvents of varying polarity, can provide further information about the nature of the electronic transitions. researchgate.net

Fluorescence Spectroscopy: Many thiazole derivatives are known to be fluorescent. mdpi.com Upon excitation at an appropriate wavelength (determined from the absorption spectrum), "Thiazole, 2-(phenylthio)-" may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that characterize the efficiency and dynamics of the emission process. The emission properties are often sensitive to the molecular environment and can be influenced by factors such as solvent polarity and the formation of aggregates. nih.gov Studies on related thiazole compounds have demonstrated that their emission can span the entire visible spectrum, from blue to red, depending on their molecular structure and solid-state packing. researchgate.netrsc.org

Advanced Spectroscopic Methods (e.g., EPR, CD) for Specific Investigations

Beyond the core spectroscopic techniques, more specialized methods can be employed to investigate specific properties of "Thiazole, 2-(phenylthio)-" and its derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specific to molecules with unpaired electrons (radicals or paramagnetic species). While "Thiazole, 2-(phenylthio)-" in its ground state is diamagnetic and thus EPR-silent, this technique would be invaluable for studying any radical cations or anions formed through oxidation or reduction processes. EPR could provide detailed information about the distribution of the unpaired electron density within the radical species, offering insights into the electronic structure of the frontier molecular orbitals.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. "Thiazole, 2-(phenylthio)-" itself is achiral. However, if a chiral center were introduced into the molecule, or if it were to interact with a chiral environment (such as a protein or a chiral stationary phase), CD spectroscopy could be used to probe its stereochemical properties. For instance, CD has been used to study the interaction between a related 1,3,4-thiadiazole (B1197879) derivative and Amphotericin B, providing insights into their synergistic interactions. tcu.edu

Computational and Theoretical Investigations of Thiazole, 2 Phenylthio

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide detailed information on molecular geometry, charge distribution, and reactivity descriptors.

Studies on related thiazole structures reveal that the distribution of electron density is significantly influenced by the substituents. In "Thiazole, 2-(phenylthio)-", the phenylthio group is expected to modulate the electronic environment of the thiazole ring. DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, confirming the optimized, lowest-energy structure of the molecule.

Reactivity indices, derived from DFT, help in predicting the chemical behavior of the compound. Key parameters include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). Analysis of the Molecular Electrostatic Potential (MEP) map identifies the nucleophilic and electrophilic sites. For thiazole derivatives, the nitrogen atom of the ring is often a preferred site for electrophilic attack. nih.gov The sulfur atom of the phenylthio group and the thiazole ring itself are also key areas of interest for electronic interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Thiazole Scaffold

| Parameter | Calculated Value |

|---|---|

| Total Dipole Moment (Debye) | 1.5 - 2.5 |

| Chemical Hardness (η) (eV) | 2.7 - 2.9 |

| Electronegativity (χ) (eV) | 3.5 - 4.0 |

| Electrophilicity Index (ω) (eV) | 2.2 - 2.8 |

Note: The data in this table are representative values for thiazole derivatives and are intended for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules over time. For a flexible molecule like "Thiazole, 2-(phenylthio)-", MD simulations can reveal the preferred spatial arrangements and the energy barriers between different conformations. The key flexible bond is the C-S-C linkage between the thiazole and phenyl rings.

Simulations, often conducted in a solvent environment like explicit water to mimic physiological conditions, track the atomic movements based on a force field (e.g., GAFF). nih.gov Analysis of the simulation trajectory provides information on the distribution of torsional angles, identifying the most stable rotamers. These studies are critical for understanding how the molecule might interact with biological targets, as its conformation can dictate binding affinity and specificity. mdpi.com MD simulations on related 2-aminothiazole (B372263) inhibitors have shown that both hydrogen bonding and hydrophobic interactions are crucial for stable binding to protein targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. imperial.ac.uk The thiazole scaffold is a common feature in many biologically active molecules, making it a prime candidate for QSAR studies. nih.govpensoft.net These models are used in drug discovery to predict the activity of new compounds and to optimize lead structures. mdpi.com

For thiazole scaffolds, 2D and 3D-QSAR models are developed using molecular descriptors that quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric properties. researchgate.netmdpi.com Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the mathematical models. mdpi.com For instance, QSAR studies on thiazole derivatives have successfully identified key structural features responsible for activities like antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comresearchgate.netguidechem.com The insights gained from these models can guide the design of novel "Thiazole, 2-(phenylthio)-" analogues with potentially enhanced biological activities.

Table 2: Common Molecular Descriptors in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Describes reactivity and polar interactions |

| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule |

| Hydrophobic | LogP | Indicates partitioning between aqueous and lipid phases |

| Topological | Connectivity indices | Describes molecular branching and shape |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of "Thiazole, 2-(phenylthio)-", reaction pathway modeling can be used to map out the energy profile of the synthetic route. This involves identifying the structures of reactants, intermediates, transition states, and products.

DFT calculations are typically used to determine the energies of these species. Locating the transition state—the highest energy point along the reaction coordinate—is crucial for calculating the activation energy, which in turn determines the reaction rate. For example, the synthesis of 2-substituted thiazoles often involves the condensation of a thiourea (B124793) or thioamide derivative with an α-haloketone. Computational studies can compare different potential pathways, elucidate the role of catalysts, and confirm the most energetically favorable mechanism. This knowledge is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For "Thiazole, 2-(phenylthio)-", DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

IR Spectroscopy : Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. These calculations help in assigning specific absorption bands to the corresponding molecular vibrations, such as C-H, C=N, and C-S stretching and bending modes within the molecule.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C NMR spectra. The predicted spectra serve as a valuable tool for structural elucidation and for resolving ambiguities in experimental assignments.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the maximum absorption wavelength (λmax). This provides insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 3: Illustrative Comparison of Experimental and Predicted Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

|---|---|---|

| IR: C=N stretch (cm⁻¹) | ~1650 | ~1655 |

| ¹H NMR: Thiazole-H (ppm) | ~7.4 | ~7.3 |

| UV-Vis: λmax (nm) | ~280 | ~275 |

Note: The data in this table are representative values for thiazole derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species.

For "Thiazole, 2-(phenylthio)-", the HOMO is likely to be distributed over the electron-rich regions, such as the sulfur atoms and the phenyl ring, indicating the sites most susceptible to electrophilic attack. The LUMO, conversely, will be located on electron-deficient areas, marking the sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. FMO analysis can also predict the nature of electronic transitions observed in UV-Vis spectroscopy. In studies of thiazole azo dyes, the HOMO was found to be spread over the donor moiety and the thiazole ring, while the LUMO's shape was determined by the nature of the acceptor groups.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Thiazole, 2 Phenylthio Derivatives

Impact of Substituent Modifications on Biological Interaction Mechanisms

The biological activity of 2-(phenylthio)thiazole derivatives can be significantly modulated by introducing various substituents on both the thiazole (B1198619) and phenyl rings. These modifications influence the molecule's electronic properties, steric profile, and lipophilicity, which in turn dictate its interaction with biological targets.

Research on related 4-hetarylthio-thiazole derivatives has provided valuable insights into these relationships, particularly in the context of antimicrobial activity. A key finding is that an additional aryl substituent on the thioether series is often essential for potent biological activity. The nature of this substituent plays a critical role; for instance, small halogen groups like fluorine at the para-position of the phenyl ring can lead to excellent antimicrobial efficacy. Conversely, larger or more complex groups such as trifluoromethyl, trifluoromethoxy, chloro, or bromo substituents have been shown to diminish activity. This suggests that the size and electronic nature of the substituent are critical determinants for effective binding to microbial targets. nih.gov

In broader studies of thiazole derivatives, electron-withdrawing groups (e.g., Cl, Br, F) on a phenyl ring attached to the thiazole core have been shown to enhance anticonvulsant and antibacterial activities. mdpi.com This indicates that modulating the electron density of the aromatic system is a key strategy for tuning biological interactions. For antimicrobial 2-(pyrazol-1-yl)-thiazole derivatives, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov

The following table summarizes the observed impact of substituent modifications on the antimicrobial activity of related arylthio-thiazole analogs.

| Compound Series | Substituent (R) | Position | Observed Impact on Antimicrobial Activity |

| 4-Arylthio-thiazole | 4-Fluoro | Phenyl Ring (para) | Excellent activity |

| 4-Arylthio-thiazole | 2-Trifluoromethyl | Phenyl Ring (ortho) | Significantly decreased activity |

| 4-Arylthio-thiazole | 4-Trifluoromethoxy | Phenyl Ring (para) | Significantly decreased activity |

| 4-Arylthio-thiazole | 4-Chloro / 4-Bromo | Phenyl Ring (para) | Significantly decreased activity |

These findings collectively suggest that the biological interaction mechanisms of 2-(phenylthio)thiazole derivatives are highly sensitive to substituent patterns. Optimal activity often requires a precise balance of steric and electronic factors, with smaller, electronegative groups on the phenyl ring frequently favoring enhanced potency.

Influence of Phenylthio Group Variations on Chemical Reactivity

The sulfur atom of the phenylthio linker acts as an electron-donating group through resonance, which can modulate the reactivity of the thiazole ring. The reactivity of 2-halogenothiazoles with nucleophiles like the benzenethiolate (B8638828) ion provides a basis for understanding the formation and stability of the C-S bond in 2-(phenylthio)thiazole. Such reactions demonstrate that the thiazole system is highly sensitive to the electronic effects of substituents. rsc.org

Variations in the phenylthio group can alter the chemical properties of the molecule:

Electronic Effects : Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modify the electron density on the sulfur atom and, by extension, the thiazole C2 carbon. An electron-withdrawing group (e.g., nitro) on the phenyl ring would make the sulfur a poorer electron donor, potentially increasing the susceptibility of the C2 carbon to nucleophilic attack and displacement of the phenylthio group.

Steric Hindrance : Bulky substituents on the ortho positions of the phenyl ring can sterically hinder reactions involving the sulfur atom or the adjacent thiazole ring atoms.

Leaving Group Ability : In nucleophilic substitution reactions where the phenylthio moiety acts as a leaving group, its stability (and thus its ability to be displaced) can be tuned by substituents on the phenyl ring.

General reactions of the thiazole ring that are influenced by the 2-(phenylthio) substituent include:

Electrophilic Substitution : While the primary site for electrophilic attack is C5, the electron-donating nature of the phenylthio group can further activate this position. pharmaguideline.com

Nucleophilic Substitution : The C2 position remains the most vulnerable to nucleophilic attack. A strong nucleophile could potentially displace the phenylthio group. pharmaguideline.com

Oxidation of Sulfur : The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones, introducing new functional groups and significantly altering the molecule's polarity and chemical properties.

Stereochemical Effects on Molecular Properties

The introduction of chiral centers into 2-(phenylthio)thiazole derivatives can have a profound impact on their molecular properties and biological activity. While specific studies focusing on chiral 2-(phenylthio)thiazole are limited, research on related chiral thiazoles provides a strong basis for understanding these effects. Stereochemistry influences how a molecule interacts with chiral biological environments, such as enzyme active sites or receptors.

A study on the chemo- and stereoselective synthesis of functionalized thiazoles demonstrated that the geometry of precursors can dictate the stereochemistry of the final product. nih.gov This highlights the possibility of creating specific stereoisomers of 2-(phenylthio)thiazole analogs.

The primary ways stereochemistry can affect molecular properties include:

Receptor Binding : Enantiomers can exhibit significantly different binding affinities for a chiral receptor. One enantiomer may fit perfectly into a binding pocket, leading to a strong biological response, while the other may fit poorly or not at all.

Enzyme Inhibition : As inhibitors of enzymes, different stereoisomers can display vastly different potencies. Molecular docking studies of other thiazole derivatives have shown the importance of a specific three-dimensional orientation for effective interaction with enzyme active sites. nih.govresearchgate.net

Physicochemical Properties : Stereoisomers can differ in properties such as solubility, melting point, and crystal packing, which can affect their formulation and bioavailability.

Although direct experimental data on stereoisomers of 2-(phenylthio)thiazole is not widely available, it is a well-established principle in medicinal chemistry that stereochemistry is a critical factor in determining a molecule's pharmacological profile.

Conformation-Activity Relationship Studies

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For 2-(phenylthio)thiazole derivatives, the rotational freedom around the C-S and S-Aryl bonds allows the molecule to adopt various spatial arrangements, or conformations. The specific conformation that is recognized by a biological target (the "bioactive conformation") is key to its mechanism of action.

A detailed conformational analysis has been performed on the closely related N,N-diethyl-2[(4'-substituted)phenylthio]acetamides. These studies, using infrared spectroscopy and theoretical calculations, identified two primary stable conformation pairs: gauche and cis. The gauche conformer was found to be the most stable in the gas phase. However, the population of the cis conformer increases with the polarity of the solvent. This solvent-dependent conformational equilibrium suggests that the local environment of a receptor binding site could significantly influence which conformation is predominant and thus available for binding.

The stability of these conformers is governed by a complex interplay of orbital interactions and electrostatic effects. For example, the gauche conformation is stabilized by specific orbital interactions that are absent in the cis form. Conversely, the cis conformer can be stabilized by other "through-bond" orbital interactions. nih.gov These findings underscore the subtle electronic and environmental factors that control molecular shape.

Molecular docking studies on other phenylthiazole derivatives further emphasize the importance of conformation. These studies help visualize how a ligand fits into the active site of a protein, such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and how specific conformations allow for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. nih.gov The ability of a 2-(phenylthio)thiazole derivative to adopt the correct low-energy conformation to fit into a target's binding site is directly related to its biological activity.

Rational Design Principles for Novel Thiazole, 2-(phenylthio)- Analogs

Based on the collective SAR, SPR, and conformational studies, several rational design principles can be formulated for the development of novel Thiazole, 2-(phenylthio)- analogs with targeted biological or chemical properties.

Optimize Phenyl Ring Substitution : The phenyl ring is a primary site for modification to fine-tune biological activity.

Principle : Introduce small, electron-withdrawing substituents (e.g., fluorine) at the para-position to potentially enhance antimicrobial or other biological activities. Avoid large, bulky substituents which may be detrimental. nih.gov

Application : Synthesize a focused library of analogs with varying halogens (F, Cl) and other small electronegative groups (e.g., CN) at the para-position to identify the optimal electronic and steric profile for a specific target.

Modulate the Thioether Linker : The sulfur bridge is not merely a spacer but an active contributor to the molecule's properties.

Principle : The thioether can be oxidized to a sulfoxide (B87167) or sulfone to increase polarity and introduce hydrogen bond accepting capabilities, which could alter solubility and target interactions.

Application : Prepare sulfoxide and sulfone derivatives of lead compounds to explore new binding modes and improve pharmacokinetic properties.

Control Molecular Conformation : The flexibility of the phenylthio group should be considered and potentially constrained to lock the molecule into a bioactive conformation.

Principle : The relative population of different conformers is influenced by substituents and the local environment. Designing more rigid structures can reduce the entropic penalty of binding.

Application : Introduce substituents near the thioether linkage that restrict rotation, or incorporate the phenylthio group into a larger, more rigid ring system to favor a specific, active conformation.

Incorporate Stereochemistry : Introducing chiral centers can lead to improved potency and selectivity.

Principle : Enantiomers interact differently with chiral biological targets.

Application : Synthesize enantiomerically pure analogs by using chiral starting materials or employing stereoselective synthetic methods to evaluate the activity of individual stereoisomers. nih.gov

Utilize Bioisosteric Replacement : The phenylthio group or the thiazole ring can be replaced with other chemical groups that have similar steric and electronic properties (bioisosteres) to explore new chemical space and improve properties.

Principle : Replacing the sulfur atom with an oxygen (phenoxy) or nitrogen (anilino) atom, or replacing the phenyl group with other aromatic heterocycles, can significantly alter binding, metabolism, and toxicity.

Application : Design and synthesize analogs where the phenyl group is replaced by pyridine or thiophene, or where the thioether is replaced by an ether, to probe the importance of these specific atoms and groups for activity. nih.gov

By systematically applying these principles, researchers can move beyond random screening and rationally design the next generation of Thiazole, 2-(phenylthio)- derivatives with optimized properties for specific therapeutic or chemical applications.

Applications of Thiazole, 2 Phenylthio and Its Derivatives in Advanced Research Domains

Medicinal Chemistry Applications (Mechanistic and In Silico Studies)

Derivatives of the 2-(phenylthio)thiazole scaffold have been extensively studied for their potential therapeutic applications. Mechanistic and computational studies have been crucial in understanding their interactions with biological targets, guiding the development of more potent and selective agents.

Enzyme Inhibition Mechanisms of Action

The ability of 2-(phenylthio)thiazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. A notable example is the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth and survival. One study identified Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate, a thiazole (B1198619) derivative, as an inhibitor of PI3Kα with an IC50 value of 0.225 ± 0.01 μM. researchgate.netnih.gov This inhibition subsequently leads to a reduction in the phosphorylation of Akt and mTOR in ovarian cancer cells, disrupting the downstream signaling required for cell proliferation. researchgate.netnih.gov

Another key target for anticancer therapy is the vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase that promotes tumor angiogenesis. Certain 2-hydrazinyl-thiazole-4[5H]-one derivatives have demonstrated the ability to block VEGFR-2. mdpi.com For instance, one such derivative showed an IC50 of 0.15 µM against VEGFR-2. mdpi.com Furthermore, some 2,4-disubstituted thiazole derivatives have been found to act as potent tubulin polymerization inhibitors, disrupting microtubule dynamics which are essential for cell division. nih.gov Compounds have shown remarkable inhibition of tubulin polymerization with IC50 values as low as 2.00 ± 0.12 μM, exceeding the activity of the reference drug combretastatin (B1194345) A-4. nih.gov

In the realm of antimicrobial research, thiazole derivatives have been investigated as inhibitors of bacterial enzymes. Molecular docking studies have suggested that N-substituted thiazole derivatives can act as potent inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis. wjarr.com

Receptor Ligand Interactions and Binding Affinity Modeling

Computational modeling, particularly molecular docking, has been instrumental in elucidating the binding modes of 2-(phenylthio)thiazole derivatives with their biological targets. These in silico studies provide critical insights into the specific interactions that govern binding affinity and selectivity.

For example, docking studies of thiazole derivatives designed as VEGFR-2 inhibitors have revealed key binding interactions within the enzyme's active site. mdpi.com Similarly, the binding interactions between novel thiazole derivatives and the colchicine (B1669291) binding site of tubulin have been modeled, explaining their potent inhibitory activity on tubulin polymerization. nih.gov These models show that the compounds effectively occupy the binding pocket, leading to the disruption of microtubule formation.

In the context of antimicrobial agents, docking studies have been performed against various pathogen-proteins. mdpi.com For antifungal derivatives, lanosterol-C14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis, has been used as a target. The results suggest that these compounds may act as non-competitive inhibitors, interfering with substrate access to the catalytic site. nih.gov This interaction is crucial for disrupting the integrity of the fungal cell membrane.

Furthermore, derivatives featuring a phenylthiazole scaffold have been explored as ligands for angiotensin II (AT) receptors. nih.gov While replacing the phenylthiophene scaffold of known ligands with phenylthiazole initially reduced affinity for the AT2 receptor, modifications to the imidazole (B134444) ring attached to the phenylthiazole core led to the development of potent and selective AT2R ligands. nih.gov

Below is an interactive data table summarizing the binding energies and interactions of selected thiazole derivatives with their target proteins as determined by molecular docking studies.

| Compound Class | Target Enzyme | Key Interactions / Findings | Binding Energy / Score | Reference |

| N-substituted thiazoles | FabH | Hydrogen bonding | Mol dock score: -102.612 to -144.236 | wjarr.com |

| 2,4-disubstituted thiazoles | Tubulin | Binds to colchicine site | IC50: 2.00 ± 0.12 µM | nih.gov |

| Phenylthiazole derivatives | Angiotensin II AT2 Receptor | Introduction of bulky alkyl group improves affinity | Potent binding affinity | nih.gov |

| Benzothiazole-thiazole hybrids | p56lck | Binds to ATP binding site | Good docking scores | biointerfaceresearch.com |

Anticancer Activity Mechanisms

The anticancer effects of 2-(phenylthio)thiazole derivatives are multifaceted, often involving the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Several studies have demonstrated that these compounds can trigger apoptosis through various mechanisms. One derivative, synthesized from 4-phenylthiosemicarbazone, was found to increase total apoptosis by 26.8-fold and elevate the level of caspase-3 by 4.34 times in OVCAR-4 ovarian cancer cells. researchgate.netnih.gov Other 2-amino-5-benzylthiazole derivatives induce apoptosis in human leukemia cells by causing PARP1 and caspase-3 cleavage, increasing the pro-apoptotic Bim protein, and decreasing the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org These compounds were also shown to cause DNA fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.org

In melanoma cells, certain 2-arylbenzothiazoles, when combined with UVA light in photodynamic therapy, induce apoptosis by generating reactive oxygen species (ROS). nih.gov This leads to a decrease in mitochondrial membrane potential and subsequent activation of caspase-3. nih.gov Juglone-bearing thiopyrano[2,3-d]thiazoles have also been shown to induce apoptosis in colorectal adenocarcinoma cells by activating both intrinsic and extrinsic pathways, demonstrated by increased activity of caspases 3/7, 8, 9, and 10. mdpi.com

Inhibition of cell cycle progression is another key anticancer mechanism. A 3-nitrophenylthiazolyl derivative caused cell cycle arrest at the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com Similarly, a derivative of 4-phenylthiosemicarbazone was shown to cause cell cycle arrest at the G2/M phase in ovarian cancer cells. nih.gov Another compound induced arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com

The following table details the mechanistic actions of specific thiazole derivatives in cancer cells.

| Derivative Type | Cancer Cell Line | Mechanism of Action | IC50 Value | Reference |

| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 (Ovarian) | PI3Kα inhibition, G2/M arrest, Apoptosis | 1.569 ± 0.06 μM | researchgate.netnih.gov |

| 2-[2-[4-Hydroxy-3-methoxybenzylidene] hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | VEGFR-2 inhibition, G1/S arrest, Apoptosis | 2.57 ± 0.16 µM | mdpi.com |

| 2-amino-5-benzylthiazole derivative | Human Leukemia | Caspase-3 cleavage, DNA fragmentation | Not specified | ukrbiochemjournal.org |

| 3-nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | G1 & G2/M arrest, Apoptosis induction | 1.21 μM | mdpi.com |

Antimicrobial and Antifungal Activity Mechanisms

Thiazole derivatives exhibit broad-spectrum antimicrobial and antifungal activities, often attributed to their ability to disrupt microbial cell integrity and essential enzymatic processes. mdpi.comnih.govekb.egjchemrev.comsapub.orgdergipark.org.tr The amphiphilic nature of some thiazole compounds, possessing both hydrophobic and hydrophilic components, facilitates their penetration into bacterial and fungal cell membranes, leading to inhibitory action. mdpi.com

The proposed mechanism of action for certain antifungal thiazole derivatives involves the disruption of the fungal cell wall or interference with the ion permeability of the cell membrane. nih.gov Studies using sorbitol (an osmoprotectant) and ergosterol (a key membrane component) suggest that these compounds may target the structural integrity of the fungal cell envelope. nih.gov For instance, some derivatives have shown potent activity against Candida albicans, with their mode of action potentially related to effects on the cell wall and/or membrane. nih.gov

Enzyme inhibition is another critical mechanism. As mentioned, molecular docking studies have pointed to lanosterol (B1674476) C14α-demethylase as a likely target for some antifungal thiazoles, disrupting ergosterol synthesis. nih.gov In bacteria, inhibition of DNA gyrase has been suggested as a potential mechanism, with in silico studies showing favorable docking scores for certain thiazole derivatives against this enzyme. jchemrev.com Phenylthiazole small molecules have demonstrated rapid fungicidal activity against C. albicans and C. auris, reducing the fungal burden below the limit of detection within 30 minutes. researchgate.net

Antiparasitic and Antiviral Activity Mechanisms

The therapeutic utility of 2-(phenylthio)thiazole derivatives extends to combating parasitic and viral infections. mdpi.com

In the realm of antiparasitic research, these compounds have shown promise against various protozoan parasites. mdpi.comnih.govunl.pt For example, 2-(phenylthio)ethylidene thiosemicarbazones and their cyclized 1,3-thiazole counterparts have been synthesized and tested for trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Studies have shown that both thiosemicarbazones and thiazoles possess cytotoxic potential against Leishmania amazonensis and T. cruzi. nih.gov Naphthyl-thiazole derivatives, in particular, have demonstrated inhibitory activity against the amastigote forms of both parasites and also inhibited the growth of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

The antiviral activity of thiazole derivatives has been documented against a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govmdpi.com The phenylthiazole ring system has served as a template for designing agents that inhibit flaviviruses, such as the yellow fever virus, by targeting the viral E-protein. nih.gov Additionally, certain novel aminothiazole derivatives have shown significant antiviral activity against the PR8 influenza A strain, with efficacy comparable to existing drugs like oseltamivir (B103847) and amantadine. mdpi.com

Materials Science and Functional Materials Research

Beyond their biomedical applications, derivatives of "Thiazole, 2-(phenylthio)-" and related phenylthiazole structures are gaining recognition in the field of materials science, particularly for their use in advanced electronic materials. nbinno.com

The unique electronic and structural properties of the thiazole ring system make these compounds valuable building blocks for functional organic materials. The presence of a conjugated system, which can be finely tuned by the addition of various functional groups, allows for precise control over the material's energy levels, charge transport characteristics, and light absorption/emission profiles. nbinno.com

These tunable properties make phenylthiazole derivatives, such as (E)-ethyl 2-cyano-2-(4-phenylthiazol-2(3H)-ylidene)acetate, highly suitable for optoelectronic applications. They are being incorporated into the synthesis of materials for:

Organic Light-Emitting Diodes (OLEDs): Where their tunable emission spectra can be used to create efficient and vibrant displays.

Organic Photovoltaics (OPVs): Where their light-absorbing properties are harnessed to convert sunlight into electricity.

Organic Field-Effect Transistors (OFETs): Where their charge-carrying capabilities are essential for creating flexible and lightweight electronic components. nbinno.com

The versatility of the thiazole scaffold allows for the synthesis of a diverse library of materials with tailored properties, driving innovation in the development of next-generation flexible electronics, sensors, and energy-harvesting devices.

Organic Electronics and Optoelectronic Devices

Thiazole-containing compounds are integral to the development of organic semiconductors due to the electron-accepting nature of the thiazole ring, which arises from the electron-withdrawing imine (C=N) moiety. researchgate.netsemanticscholar.org This property allows for the fine-tuning of energy levels, charge transport characteristics, and optical profiles in electronic materials. nbinno.com Derivatives of Thiazole, 2-(phenylthio)- are investigated as building blocks for materials used in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.com

The incorporation of fused thiazole systems, like thiazolo[5,4-d]thiazole (B1587360), into polymer backbones enhances the planarity and rigidity of the resulting materials. rsc.org This structural feature promotes efficient intermolecular π-π overlap, which is crucial for charge transport. rsc.org Research has shown that thiazole-based polymers can be engineered to exhibit high oxidative stability and desirable electronic properties for applications in plastic electronics and solar cells. semanticscholar.orgrsc.org For instance, theoretical studies on materials incorporating thiazolothiazole suggest they are promising candidates for use in organic dye-sensitized solar cells due to favorable HOMO, LUMO, and energy gap values.

Table 1: Properties of Thiazole-Based Materials in Organic Electronics

| Property | Description | Relevance in Devices |

|---|---|---|

| Electron-Accepting Nature | The thiazole ring withdraws electrons, lowering orbital energies. researchgate.net | Enables creation of n-type and p-type semiconductors for transistors and solar cells. |

| Planar Structure | Fused thiazole derivatives often exhibit high planarity. rsc.org | Facilitates strong intermolecular π-π stacking, enhancing charge mobility in OFETs. |

| Tunable Energy Levels | Chemical modification allows for precise control over HOMO/LUMO energy levels. nbinno.com | Optimizes energy level alignment at donor-acceptor interfaces in OPVs for efficient charge separation. |

| High Oxidative Stability | The thiazolo[5,4-d]thiazole system is known for its stability against oxidation. rsc.org | Contributes to longer operational lifetimes for OLEDs and OPVs. |

Polymer Chemistry and Polymerization Initiators

While Thiazole, 2-(phenylthio)- itself is not commonly cited as a direct polymerization initiator, the broader class of thiazole derivatives has been explored in polymer science. Polymerization initiators are compounds that generate active species—radicals, cations, or anions—to start a chain-growth polymerization process. tcichemicals.com The synthesis of polymers like poly(2-aminothiazole) (PAT) has been achieved through chemical oxidative polymerization, where an oxidant initiates the reaction. mdpi.com

In more controlled polymerization techniques, specific functional groups are required to initiate the process. For instance, cationic ring-opening polymerization of thiazole-related monomers, such as 1,3-oxazolidine-2-thione, has been achieved using initiators like methyl trifluoromethanesulfonate. researchgate.net This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions (Mw/Mn < 1.14), indicating a controlled polymerization process. researchgate.net Although direct use of Thiazole, 2-(phenylthio)- as an initiator is not well-documented, its stable heterocyclic structure makes it a candidate for modification into specialized initiators for creating functional polymers.

Supramolecular Chemistry and Self-Assembly

The structure of Thiazole, 2-(phenylthio)- and its derivatives, featuring heteroatoms and aromatic rings, provides sites for non-covalent interactions that drive supramolecular self-assembly. These interactions include hydrogen bonding, π-π stacking, and halogen bonding. The arrangement of these interactions dictates the formation of higher-order structures in one, two, or three dimensions.

For example, studies on N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, a derivative, show that molecules are linked by N—H⋯O and C—H⋯N hydrogen bonds to form ribbons. These ribbons are further assembled into sheets through short Br⋯Br interactions (3.5812 (6) Å). In another case, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide molecules are linked into a complex three-dimensional network by a combination of N—H⋯N and C—H⋯O hydrogen bonds. The planarity of the thiazole and phenyl rings facilitates these stacking interactions, which are crucial for creating organized molecular assemblies.

Catalysis and Organocatalysis Research

Thiazole derivatives, including those with thioether linkages, have been investigated for their roles in catalysis. The sulfur and nitrogen atoms in the thiazole ring can act as coordination sites for metal catalysts or participate directly in organocatalytic reactions.

A notable application involves a rhodium-catalyzed methylthiolation reaction where 2-(methylthio)thiazole, a compound closely related to 2-(phenylthio)thiazole, serves as the methylthio group transfer agent. semanticscholar.orgelsevierpure.com This reaction allows for the 2-methylthiolation of other oxazoles and thiazoles. semanticscholar.orgelsevierpure.com The process operates under equilibrium, and the transfer of the methylthio group is facilitated by a rhodium catalyst, proceeding through C-H bond activation of the substrate azole. semanticscholar.org This demonstrates the utility of the 2-(alkylthio)thiazole scaffold as a reagent in transition metal-catalyzed cross-coupling reactions. semanticscholar.orgelsevierpure.com Additionally, modified chitosan (B1678972) featuring thiazole derivatives has been used as a recyclable, eco-friendly biocatalyst for synthesizing other thiazole compounds under ultrasonic irradiation. nih.govacs.org

Table 2: Catalytic Applications Involving Thiazole Thioethers

| Reaction Type | Role of Thiazole Thioether | Catalyst System | Key Finding |

|---|---|---|---|

| Methylthiolation | Thiolating Reagent | RhH(PPh3)4 and dcypp | Reversible transfer of a methylthio group between azoles via C-H activation. semanticscholar.orgelsevierpure.com |

| Thiazole Synthesis | Product (via catalyst) | Chitosan-based biocatalyst | An eco-friendly catalyst enables high-yield synthesis of thiazole derivatives. nih.govacs.org |

Agrochemical Research (Mechanistic Aspects)

Derivatives of benzothiazole (B30560), a fused-ring version of thiazole, are recognized as important scaffolds in the discovery of new agrochemicals, exhibiting a range of activities including fungicidal, antibacterial, and antiviral properties. researchgate.netmdpi.com Specifically, benzothiazoles substituted at the 2-position with a thioether group are considered a promising fungicidal scaffold. mdpi.com

The mechanism of action for many antifungal agents involves the disruption of critical cellular processes in the fungal pathogen. ebsco.com Common targets include the fungal cell membrane, cell wall, and essential biosynthetic pathways. nih.gov

Cell Membrane Disruption : Many antifungal drugs, particularly azoles, function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. ebsco.com They target the enzyme lanosterol 14α-demethylase, leading to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates. This compromises membrane integrity and function, ultimately leading to cell death. ebsco.com

Cell Wall Synthesis Inhibition : Other antifungals, like echinocandins, inhibit the synthesis of β-(1,3)-glucan, a key structural polymer in the fungal cell wall that is absent in mammalian cells. nih.gov This weakens the cell wall, making the fungus susceptible to osmotic stress. nih.gov

While the precise mechanism for many 2-(phenylthio)thiazole derivatives is still under investigation, their structural similarity to known antifungal agents suggests they may operate through similar pathways, such as enzyme inhibition or disruption of cellular membranes. researchgate.net The lipophilicity conferred by the phenylthio group can aid in penetrating the fungal cell membrane.

Sensors and Probes Development

The inherent fluorescence and metal-coordinating properties of the thiazole nucleus make its derivatives excellent candidates for the development of chemosensors. tandfonline.comresearchgate.net These sensors can detect specific ions or biomolecules through changes in their optical properties, such as color (colorimetric) or fluorescence (fluorimetric). tandfonline.comresearchgate.net The nitrogen and sulfur atoms of the thiazole ring, along with other functional groups, can act as binding sites for metal ions. acs.orgnih.gov

Thiazole-based derivatives have been successfully developed as fluorescent probes for a variety of analytes:

Heavy Metal Ions : Probes have been designed for the selective detection of toxic heavy metal ions like mercury (Hg²⁺). acs.orgnih.gov One such azomethine thiazole compound demonstrated a detection limit for Hg²⁺ as low as 0.1126 x 10⁻⁹ M, operating via a fluorescence turn-off mechanism upon complex formation. acs.orgnih.gov

Other Cations : Sensors for other ions, including aluminum (Al³⁺), have also been created. mdpi.com A benzothiazole-based probe was shown to selectively detect Al³⁺ with a distinct blue-shift in its fluorescence spectrum and a visible color change. mdpi.com

Anions : Modified hydroxythiazoles have been employed as "turn-on" fluorescent probes for fluoride (B91410) ions, with detection limits in the 10⁻⁷ mol L⁻¹ range in DMSO. researchgate.net

The sensing mechanism often involves processes like intramolecular charge transfer (ICT), which is modulated by the binding of the analyte to the probe. mdpi.com This versatility makes Thiazole, 2-(phenylthio)- and its derivatives a valuable platform for creating highly sensitive and selective chemical sensors. tandfonline.comresearchgate.net

Table 3: Thiazole-Based Sensors and Their Performance

| Sensor Type | Analyte | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Fluorimetric Probe | Mercury (Hg²⁺) | 0.1126 nM | Fluorescence quenching. acs.orgnih.gov |

| Ratiometric Probe | Aluminum (Al³⁺) | Not specified | Blue-shift in fluorescence upon binding. mdpi.com |

| Fluorimetric "Turn-On" Probe | Fluoride (F⁻) | ~100 nM (in DMSO) | Fluoride-triggered desilylation. researchgate.net |

Future Perspectives and Emerging Research Directions for Thiazole, 2 Phenylthio

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new therapeutic agents. For Thiazole (B1198619), 2-(phenylthio)-, these computational tools offer a pathway to rapidly elucidate its biological potential.

Future research will likely focus on developing Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this scaffold. nih.govlaccei.org By generating a virtual library of Thiazole, 2-(phenylthio)- analogues with varied substitutions on the phenyl ring, ML algorithms can be trained to predict their biological activity against specific targets. laccei.orgnih.gov Studies on other thiazole series have successfully used QSAR to build models for anticancer and anti-inflammatory activities, demonstrating the feasibility of this approach. nih.govlaccei.org These models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the therapeutic efficacy, guiding the synthesis of more potent and selective compounds. nih.gov

Table 1: Potential Applications of AI/ML in Thiazole, 2-(phenylthio)- Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Develop predictive models correlating structural features of derivatives with biological activity. laccei.org | Rational design of more potent and selective drug candidates. |

| Virtual Screening | Computationally screen large libraries of proteins to identify novel biological targets. mdpi.com | Repurposing the scaffold for new therapeutic areas. |

| Generative Design | Create novel molecular structures based on the core scaffold with optimized properties. | Accelerate the discovery of new lead compounds. |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles in silico. | Reduce late-stage failures in drug development. |

Advanced Synthetic Methodologies and Flow Chemistry Applications

While traditional batch synthesis methods for thiazoles are well-established, the future lies in the adoption of advanced synthetic technologies like flow chemistry. Continuous flow processes offer significant advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govuc.pt

The synthesis of Thiazole, 2-(phenylthio)- is amenable to adaptation for continuous flow systems. A potential flow setup could involve pumping a solution of an appropriate α-haloketone and a thioamide precursor through a heated microreactor to facilitate the Hantzsch thiazole synthesis. nih.govakjournals.com This approach allows for precise control over reaction temperature, pressure, and residence time, often leading to cleaner reactions and reduced byproduct formation in minutes, as opposed to hours in batch synthesis. nih.gov Multistep flow synthesis has been successfully used to generate complex thiazole-containing heterocycles without the need for isolating intermediates, showcasing a powerful strategy for creating derivatives of Thiazole, 2-(phenylthio)-. mdpi.comresearchgate.net

The ability to safely handle hazardous reagents and intermediates in a closed-loop flow system makes this technology particularly attractive for exploring a wider range of chemical transformations on the Thiazole, 2-(phenylthio)- scaffold. nih.govmtak.hu

Table 2: Comparison of Batch vs. Flow Synthesis for Thiazole Derivatives

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Scalability | Difficult, requires process redesign | Straightforward, by extending run time |

| Safety | Handling of bulk hazardous materials | Small reaction volumes, enhanced containment mtak.hu |

| Process Control | Limited control over heat/mass transfer | Precise control over temperature, pressure, time uc.pt |

| Yield & Purity | Often variable, more byproducts | Generally higher yields and purity akjournals.com |

Exploration of Novel Biological Targets and Mechanistic Pathways

The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. globalresearchonline.net Derivatives of Thiazole, 2-(phenylthio)- are prime candidates for screening against a wide array of biological targets to uncover novel therapeutic activities.

A particularly promising avenue is the investigation of this scaffold as a kinase inhibitor. A study on 2-amino-5-(thioaryl)thiazoles identified potent and selective inhibitors of the interleukin-2-inducible T-cell kinase (Itk), a key target for autoimmune and inflammatory diseases. nih.gov Given the structural similarity, Thiazole, 2-(phenylthio)- and its analogues could be explored for activity against Itk and other protein tyrosine kinases.

Other potential targets, based on activities observed in related thiazole compounds, include:

Vascular Adhesion Protein-1 (VAP-1): A target for inflammatory diseases and diabetic complications. nih.gov

Lanosterol (B1674476) 14α-demethylase: A key enzyme in fungi, making it a target for novel antifungal agents. nih.gov

5-Lipoxygenase (5-LOX): An enzyme involved in the inflammatory cascade. laccei.org

Microbial Enzymes: Thiazoles have shown broad-spectrum antimicrobial activity, suggesting they may inhibit essential bacterial or fungal enzymes like penicillin-binding proteins. nih.govresearchgate.net

Future research should involve extensive biological screening of a Thiazole, 2-(phenylthio)- derivative library, followed by detailed mechanistic studies (e.g., enzyme kinetics, cellular assays) to elucidate the specific pathways through which active compounds exert their effects.

Development of Smart Materials Based on Thiazole, 2-(phenylthio)-

The unique electronic properties of the thiazole ring make it an attractive component for advanced materials. nbinno.com The incorporation of the Thiazole, 2-(phenylthio)- moiety into polymers or as a standalone molecule could lead to the development of novel "smart" materials with applications in electronics and sensing.

Research on thiazolo[5,4-d]thiazole-based compounds has demonstrated their utility in creating highly fluorescent, insoluble smart films that act as chemosensors. researchgate.net These materials exhibit changes in their color and emission wavelength in response to external stimuli such as metal cations, acids, and bases. Similarly, Thiazole, 2-(phenylthio)- could be functionalized and used as a cross-linker or a pendant group in polymers to create sensors. The sulfur atoms in both the thiazole ring and the thioether linkage can provide coordination sites for metal ions, making them potential candidates for heavy metal detection.

Furthermore, the conjugated π-system of the thiazole and phenyl rings suggests potential for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.comresearchgate.net Future work could focus on synthesizing and characterizing the photophysical and electrochemical properties of Thiazole, 2-(phenylthio)- based materials to evaluate their suitability for these cutting-edge applications. researchgate.net

Multicomponent Reactions and Diverse Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are a powerful tool in modern synthetic chemistry. nih.gov They offer an efficient and atom-economical route to complex molecules and are ideal for generating large, diverse libraries of compounds for biological screening.

The Thiazole, 2-(phenylthio)- scaffold is well-suited for MCR-based library synthesis. researchgate.net For instance, a one-pot, three-component reaction could be designed using a glycine-based dithiocarbamate, a nitroalkene, and an anhydride (B1165640) to generate highly substituted 2-(alkylsulfanyl)thiazole derivatives. rsc.org By systematically varying each of the starting components, a large library of analogues with diverse substitution patterns can be rapidly synthesized. This approach allows for a comprehensive exploration of the structure-activity relationship (SAR) around the core scaffold. The efficiency of MCRs makes them particularly valuable for generating the chemical matter needed for high-throughput screening campaigns aimed at discovering novel biological activities.

Sustainable Chemistry Approaches in Thiazole, 2-(phenylthio)- Research

The principles of green chemistry are becoming increasingly integral to chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The synthesis of Thiazole, 2-(phenylthio)- and its derivatives is an area where sustainable approaches can be readily implemented.

Key green strategies applicable to this research include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, glycerol (B35011), or polyethylene (B3416737) glycol (PEG). bepls.comnih.gov Catalyst-free synthesis of 2-arylbenzothiazoles has been successfully demonstrated in glycerol at ambient temperature. nih.gov

Development of Recyclable Catalysts: Employing heterogeneous or biocatalysts that can be easily recovered and reused. For example, a cross-linked chitosan (B1678972) hydrogel has been used as a recyclable biocatalyst for the efficient synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com

Energy-Efficient Methodologies: Utilizing microwave irradiation or ultrasonication to accelerate reaction rates, often leading to shorter reaction times and higher yields with reduced energy consumption compared to conventional heating. bepls.comnih.gov

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. researchgate.net

By adopting these sustainable practices, the environmental impact of research and development involving Thiazole, 2-(phenylthio)- can be significantly reduced, aligning chemical innovation with environmental responsibility. researchgate.netosi.lv

Q & A

Q. What are the common synthetic routes for preparing 2-(phenylthio)thiazole derivatives?

- Methodological Answer : The Hantzsch thiazole synthesis is a foundational method, involving cyclization of thioureas with α-halo ketones . For 2-(phenylthio) substitution, post-synthetic modifications like nucleophilic aromatic substitution (SNAr) can introduce the phenylthio group. For example, refluxing 2-aminothiazole derivatives with phenyl disulfide in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) facilitates thiolation . Characterization via TLC (ethyl acetate/hexane, 1:5) and recrystallization in ethanol/hexane mixtures ensures purity .

Q. How can researchers confirm the structural integrity of synthesized 2-(phenylthio)thiazole compounds?

- Methodological Answer : Multi-spectral analysis is critical:

- ¹H/¹³C NMR : Identify protons adjacent to sulfur (δ 3.5–4.5 ppm for SCH₂; δ 125–140 ppm for thiazole carbons) .

- IR Spectroscopy : Detect C-S stretching (600–700 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 54.5%, H: 3.6%, N: 8.4% for C₉H₆N₂S₂) .

Q. What in vitro assays are suitable for initial pharmacological screening of 2-(phenylthio)thiazoles?

- Methodological Answer : Begin with cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM . For antiviral activity, plaque reduction assays against RNA viruses (e.g., influenza A) with EC₅₀ calculations are recommended. Dose-response curves and selectivity indices (CC₅₀/EC₅₀) differentiate nonspecific toxicity from efficacy .

Advanced Research Questions

Q. How can solvent-free conditions improve the synthesis of 2-(phenylthio)thiazole derivatives?

- Methodological Answer : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) achieves >90% yields by reducing side reactions. For example, heating 2-mercaptothiazole with iodobenzene at 80°C for 2 hours under N₂ affords 2-(phenylthio)thiazole without purification steps . TLC monitoring (silica gel, UV detection) ensures reaction completion .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for 2-(phenylthio)thiazole analogs?

- Methodological Answer : Systematic SAR studies require:

- Substituent Variation : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups at the phenyl ring to assess electronic effects on bioactivity .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., viral neuraminidase). For example, 4-nitrophenylthio analogs show higher binding affinity (-9.2 kcal/mol) than unsubstituted derivatives .

- Meta-Analysis : Cross-reference biological data across studies to identify consistent trends (e.g., ortho-substituents enhancing antibacterial activity) .

Q. How can microwave-assisted synthesis optimize reaction kinetics for 2-(phenylthio)thiazole derivatives?

- Methodological Answer : Microwave irradiation (150–200 W, 100–120°C) reduces reaction times from hours to minutes. For instance, coupling 2-chlorothiazole with thiophenol in DMSO under microwaves achieves 85% yield in 15 minutes vs. 6 hours conventionally . Monitor reaction progress via inline FTIR to detect C-S bond formation (650 cm⁻¹) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess substituent effects on 2-(phenylthio)thiazole reactivity?